molecular formula C15H18OS2 B14178283 1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one CAS No. 923038-92-0

1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one

Cat. No.: B14178283
CAS No.: 923038-92-0
M. Wt: 278.4 g/mol
InChI Key: JHSHHUSLJNSQIP-UHFFFAOYSA-N
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Description

1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis

Preparation Methods

The synthesis of 1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions for scalability and cost-effectiveness .

Chemical Reactions Analysis

1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of new carbon-sulfur bonds.

    Hydrolysis: The dithiane ring can be hydrolyzed under acidic or basic conditions to regenerate the original carbonyl compound

Scientific Research Applications

1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability to reactive intermediates, allowing for selective transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its stability and versatility in chemical reactions.

Properties

CAS No.

923038-92-0

Molecular Formula

C15H18OS2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(1,3-dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one

InChI

InChI=1S/C15H18OS2/c1-12(10-13-6-3-2-4-7-13)14(16)11-15-17-8-5-9-18-15/h2-4,6-7,10,15H,5,8-9,11H2,1H3

InChI Key

JHSHHUSLJNSQIP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)CC2SCCCS2

Origin of Product

United States

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